molecular formula C6H8O B13126208 2,4-Hexadienal, (2E,4Z)- CAS No. 53398-76-8

2,4-Hexadienal, (2E,4Z)-

Cat. No.: B13126208
CAS No.: 53398-76-8
M. Wt: 96.13 g/mol
InChI Key: BATOPAZDIZEVQF-AWYLAFAOSA-N
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Description

2,4-Hexadienal, (2E,4Z)-, also known as (2E,4Z)-Hexa-2,4-dienal, is an organic compound with the molecular formula C6H8O. It is a colorless to yellowish liquid with a sweet, green, spicy, floral, or citrus-like odor. This compound is practically insoluble in water but is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Hexadienal, (2E,4Z)-, can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired (2E,4Z) isomer .

Industrial Production Methods

In industrial settings, 2,4-Hexadienal, (2E,4Z)-, is produced through similar aldol condensation reactions but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadienal, (2E,4Z)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Hexadienal, (2E,4Z)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Hexadienal, (2E,4Z)-, involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins, leading to potential biological effects. It can also undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

2,4-Hexadienal, (2E,4Z)-, can be compared with other similar compounds, such as:

The uniqueness of 2,4-Hexadienal, (2E,4Z)-, lies in its specific stereochemistry, which influences its reactivity and applications in various fields.

Properties

CAS No.

53398-76-8

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(2E,4Z)-hexa-2,4-dienal

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2-,5-4+

InChI Key

BATOPAZDIZEVQF-AWYLAFAOSA-N

Isomeric SMILES

C/C=C\C=C\C=O

Canonical SMILES

CC=CC=CC=O

Origin of Product

United States

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